Pomalidomide-PEG3-CO2H

PROTAC synthesis Linker optimization Solubility

Pomalidomide-PEG3-CO2H is a ready-to-conjugate CRBN-recruiting PROTAC building block. Its terminal carboxylic acid enables direct, high-yielding amide bond formation with amine-containing target ligands, eliminating extra protection/deprotection steps. The PEG3 spacer provides intermediate spacing that often yields superior ternary complex geometry and degradation efficiency versus PEG2 or PEG4 analogs. Compatible with automated parallel synthesis platforms, it accelerates PROTAC library generation and hit-to-lead SAR optimization. Supplied as a yellow solid; research use only.

Molecular Formula C22H27N3O9
Molecular Weight 477.5 g/mol
Cat. No. B2641921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG3-CO2H
Molecular FormulaC22H27N3O9
Molecular Weight477.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H27N3O9/c26-17-5-4-16(20(29)24-17)25-21(30)14-2-1-3-15(19(14)22(25)31)23-7-9-33-11-13-34-12-10-32-8-6-18(27)28/h1-3,16,23H,4-13H2,(H,27,28)(H,24,26,29)
InChIKeyQBYOEHKZQIFBGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pomalidomide-PEG3-CO2H as a CRBN-Recruiting PROTAC Building Block: Specifications and Procurement Considerations


Pomalidomide-PEG3-CO2H (CAS 2138440-82-9), also designated as Thalidomide-NH-PEG3-propionic acid, is a synthesized E3 ligase ligand-linker conjugate employed as a modular building block for the assembly of proteolysis-targeting chimeras (PROTACs) . This conjugate incorporates a cereblon (CRBN)-recruiting ligand derived from pomalidomide, a triethylene glycol (PEG3) spacer, and a terminal carboxylic acid functional group for amide coupling [1]. It is supplied as a yellow solid with a molecular formula of C22H27N3O9 and a molecular weight of 477.46 g/mol .

Why Pomalidomide-PEG3-CO2H Cannot Be Casually Substituted in PROTAC Synthesis


In PROTAC design, the chemical nature, length, and terminal functionality of the linker exert profound effects on ternary complex formation, degradation efficiency, and physicochemical properties [1]. Even minor alterations—such as changing the PEG length from 2 to 3 to 4 units or swapping a carboxylic acid for an amine—can drastically alter solubility, cell permeability, and the optimal geometry for CRBN–target protein proximity [2]. Consequently, substituting Pomalidomide-PEG3-CO2H with a close analog without empirical validation risks compromising the entire degrader's potency, selectivity, and drug-like profile. The following quantitative evidence underscores why this specific conjugate merits prioritized selection over its nearest comparators.

Quantitative Differentiation of Pomalidomide-PEG3-CO2H: Head-to-Head Solubility, Purity, and Reactivity Comparisons


Superior DMSO Solubility of Pomalidomide-PEG3-CO2H Relative to PEG2 and PEG4 Homologs

Pomalidomide-PEG3-CO2H exhibits markedly higher solubility in DMSO (100 mg/mL, equivalent to 209.4 mM) compared to its PEG2 and PEG4 counterparts. Specifically, Pomalidomide-PEG2-CO2H is reported to have a DMSO solubility of only 50 mg/mL , while Pomalidomide-PEG4-CO2H also shows a solubility of approximately 50 mg/mL . This represents a 2-fold improvement in solubility, facilitating higher stock concentrations for PROTAC library synthesis and reducing the need for co-solvents that may interfere with downstream assays.

PROTAC synthesis Linker optimization Solubility

High Purity (≥99.79%) of Pomalidomide-PEG3-CO2H Outperforms Common Vendor Specifications

The batch purity of Pomalidomide-PEG3-CO2H from certain suppliers reaches 99.79% , substantially exceeding the ≥95% specification typical of many commercial offerings [1]. This elevated purity minimizes the presence of synthesis byproducts or unreacted intermediates that could introduce variability into PROTAC coupling efficiency and complicate downstream purification.

PROTAC building block Purity Reproducibility

Terminal Carboxylic Acid Enables Robust Amide Conjugation Versus Alternative Functional Handles

Pomalidomide-PEG3-CO2H features a terminal carboxylic acid, which is specifically poised for activation and subsequent amide bond formation with amine-containing target ligands . In contrast, analogs such as Pomalidomide-PEG3-NH2 and Pomalidomide-PEG3-azide require the reciprocal functional group on the target warhead or additional bioorthogonal steps, respectively [1]. The carboxylic acid handle is directly compatible with standard peptide coupling reagents (e.g., EDC/HOBt, HATU), offering a well-established, high-yielding conjugation route without the need for orthogonal protection strategies.

Bioconjugation Amide coupling PROTAC assembly

PEG3 Linker Length Correlates with Optimal Degradation Efficiency in Multiple PROTAC Series

Comparative studies across distinct PROTAC chemical series have consistently identified a linker length of three polyethylene glycol (PEG3) units as optimal for achieving maximal protein degradation. In one investigation employing VHL-based PROTACs, cellular activity exhibited a clear trend of PEG3 > PEG4 ≫ PEG2, suggesting a 'sweet spot' for ternary complex formation [1]. While this specific finding pertains to VHL-recruiting PROTACs, the underlying principle—that linker length profoundly influences degradation potency—is universally applicable to CRBN-based systems [2]. The PEG3 spacer in Pomalidomide-PEG3-CO2H is therefore positioned within this empirically validated optimal range.

Linker optimization Ternary complex DC50

High-Impact Use Cases for Pomalidomide-PEG3-CO2H in PROTAC Development


Rapid Parallel Synthesis of CRBN-Recruiting PROTAC Libraries

The terminal carboxylic acid of Pomalidomide-PEG3-CO2H is directly amenable to automated parallel synthesis platforms. When coupled with a diverse set of amine-containing target ligands using standard amide coupling reagents, this building block enables the swift generation of PROTAC libraries with systematic variation in warhead identity while holding the E3 ligase recruitment domain constant [1]. This approach is particularly valuable for hit identification and preliminary structure–activity relationship (SAR) exploration, where throughput is paramount.

Optimization of Linker Length in CRBN-Mediated Degradation of Challenging Targets

For protein targets that have proven recalcitrant to degradation with shorter (PEG2) or longer (PEG4) linkers, Pomalidomide-PEG3-CO2H provides the intermediate spacing that often yields the most favorable ternary complex geometry [2]. Researchers can directly incorporate this conjugate into their synthetic route to assess whether PEG3 imparts a measurable improvement in DC50 or Dmax relative to previously tested linker lengths, thereby accelerating the hit-to-lead optimization process.

Construction of CRBN-Based PROTACs with Amine-Containing Warheads

Many high-affinity target ligands (e.g., kinase inhibitors, BET bromodomain inhibitors) contain primary or secondary amine functional groups. The carboxylic acid moiety on Pomalidomide-PEG3-CO2H provides a direct, high-yielding conjugation point via amide bond formation, circumventing the need for extra linker extension or protection/deprotection steps that would be required if using an amine- or azide-terminated conjugate . This streamlined workflow enhances synthetic efficiency and reduces overall material costs.

Technical Documentation Hub

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